molecular formula C11H12F3N B1311924 3-[3-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 21767-35-1

3-[3-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No. B1311924
CAS RN: 21767-35-1
M. Wt: 215.21 g/mol
InChI Key: DUYDZGBSZJZIOZ-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound . The IUPAC name for this compound is 3-methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenyl]pyrrolidine” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis and Characterization : The synthesis of [60]fullerene pyrrolidines containing trifluoromethyl groups involves 1,3-dipolar cycloaddition reactions. These compounds, characterized by various spectroscopic methods, display promising optical and electrochemical properties, suggesting potential applications in photovoltaic conversion materials due to their suitable lowest unoccupied molecular orbital (LUMO) levels (Li, Yu, Fang, & Wei, 2012).

  • Electrochemical and Photovoltaic Applications : Fulleropyrrolidines containing the trifluoromethyl group exhibit good fluorescence and electrochemical properties. Their modified half-wave potentials compared to C60 and suitable LUMO levels indicate potential in photovoltaic applications, particularly as materials for photovoltaic conversion (Li, Yu, Fang, & Wei, 2012).

Pharmaceutical and Biological Research

  • Anticancer Potential : Trifluoromethyl pyrrole derivatives demonstrate significant anticancer activity. One compound, in particular, showed effectiveness in inhibiting the growth of human lung and breast cancer cells, inducing cell cycle arrest at G1 phase, and triggering apoptosis in A549 cells. This highlights the potential of trifluoromethyl-functionalized phosphonopyrroles as anticancer agents (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).

  • Antimicrobial Activity : Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues synthesized via the click chemistry approach showed promising in vitro activity against human bacterial pathogens like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger, Fusarium solani, and Penicillium notatum. This suggests their potential as antimicrobial agents (Jha & Atchuta Ramarao, 2017).

Chemical and Industrial Applications

  • Crop Protection : The trifluoromethyl pyridine ring, when incorporated into molecules, has led to the development of 14 crop protection products, covering a range of applications such as fungicides, herbicides, insecticides, and nematicides. This demonstrates the industrial significance of trifluoromethyl pyridines in agricultural chemistry (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).

  • High Dielectric Performance Materials : Polynorbornene derivatives synthesized via ring-opening metathesis polymerization (ROMP), containing pyrrolidine moiety and bis(trifluoromethyl)biphenyl side group, exhibit significant dielectric constants, attributed to both the polar group and stereoregular chain structure. This makes them potential materials for thin film capacitors in electronics due to their good dielectric properties and thermal stability (You, Gao, Jin, He, & Xie, 2013).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDZGBSZJZIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]pyrrolidine

CAS RN

21767-35-1
Record name 3-[3-(trifluoromethyl)phenyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Kalita, F Cheng, QH Fan, N Shibata… - The Journal of Organic …, 2021 - ACS Publications
1,3-Dipolar cycloaddition of azomethine ylides and electron deficient alkenes is widely studied for rapid installation of pyrrolidine frameworks. Despite significant advances, the major …
Number of citations: 11 pubs.acs.org
M Gynther, I Proietti Silvestri, JC Hansen… - Journal of medicinal …, 2017 - ACS Publications
The most common solid tumors show intrinsic multidrug resistance (MDR) or inevitably acquire such when treated with anticancer drugs. In this work, we describe the discovery of a …
Number of citations: 33 pubs.acs.org
H Liu, GPS Lau, PJ Dyson - The Journal of Organic Chemistry, 2015 - ACS Publications
Succinimide derivatives are useful building blocks for the synthesis of natural products and drugs. We describe an efficient route to succinimide derivatives comprising Pd(xantphos)Cl 2 …
Number of citations: 29 pubs.acs.org

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